2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate
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Overview
Description
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethoxyphenyl group, an amino group, an oxoethyl group, and a fluorobenzoate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate typically involves the reaction of 4-ethoxyaniline with ethyl 4-fluorobenzoate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzoates.
Scientific Research Applications
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate
- 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-chlorobenzoate
- 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-bromobenzoate
Uniqueness
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C17H16FNO4 |
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Molecular Weight |
317.31 g/mol |
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C17H16FNO4/c1-2-22-15-9-7-14(8-10-15)19-16(20)11-23-17(21)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
JNWAQCZTTPAYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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